

# Tranilast sodium pharmacokinetics and metabolism

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**Compound Focus:** Tranilast sodium

Cat. No.: S001606

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## Information Availability on Pharmacokinetics

A clear gap exists in the published data regarding the absorption, distribution, metabolism, and excretion (ADME) of Tranilast in humans.

- **Key Gaps:** Authoritative sources like DrugBank Online explicitly list data for **Absorption, Volume of Distribution, Protein Binding, Metabolism, Route of Elimination, Half-life, and Clearance** as "Not Available" [1].
- **Regulatory Status:** This lack of comprehensive data may be related to its regulatory status. Tranilast is **not approved by the U.S. FDA** and is primarily marketed in Japan, South Korea, and China [1] [2] [3]. The FDA has proposed excluding it from the list of ingredients that compounding pharmacies can use [2] [3].

## Molecular and Mechanistic Profile

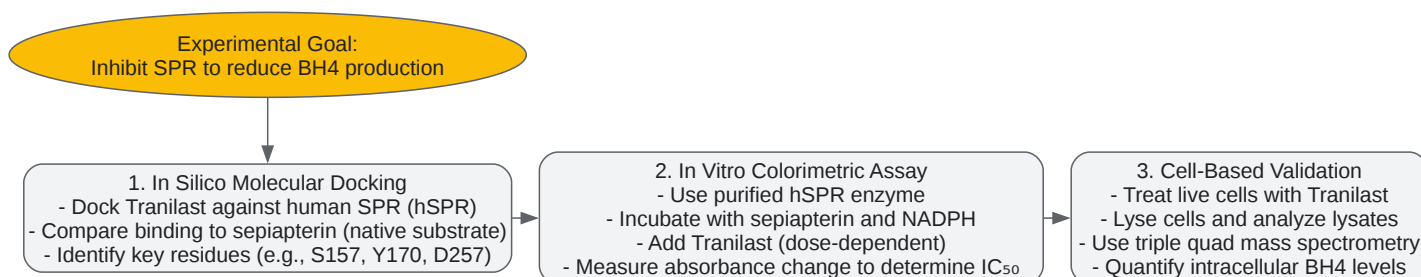
The following table summarizes the available physicochemical and basic biological data for Tranilast.

Property	Description
Chemical Name	2-[[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid [1] [4]

Property	Description
Formula / Molecular Weight	C <sub>18</sub> H <sub>17</sub> NO <sub>5</sub> / 327.33 g·mol <sup>-1</sup> [1] [4]
Mechanism of Action	Multiple: Inhibits histamine release from mast cells; suppresses TGF-β signaling & synthesis; antagonist of H1 receptor; inhibits hematopoietic prostaglandin D synthase, TRPV2 ion channel, and NLRP3 inflammasome [1] [5] [2].
Solubility	Almost insoluble in water; soluble in DMSO (approx. 50-65 mg/mL) [4] [6].
Experimental Solubility (for research)	~2.5 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [4].

## Detailed Experimental Protocol

While full ADME data is unavailable, research into Tranilast's mechanisms provides detailed experimental methodologies. The following workflow illustrates a protocol for studying Tranilast's inhibition of the sepiapterin reductase (SPR) enzyme, a mechanism relevant to chronic pain [7].



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**Objective:** To demonstrate that Tranilast acts as a potent inhibitor of sepiapterin reductase (SPR), thereby reducing the production of tetrahydrobiopterin (BH4), a cofactor linked to chronic pain pathways [7].

## Methodology Details:

- **In Silico Molecular Docking & Dynamics [7]:**
  - Dock Tranilast into the active site of human SPR and compare its binding mode and stability (via 500 ns molecular dynamics simulations) with the native substrate, sepiapterin.
  - **Key Interaction Check:** Confirm that Tranilast forms stable hydrogen bonds with catalytic triad residues of hSPR, such as S157, Y170, and D257.
- **In Vitro Colorimetric Enzyme Assay [7]:**
  - **Procedure:** Incubate purified hSPR enzyme with its substrate (sepiapterin) and cofactor (NADPH) in the presence of increasing concentrations of Tranilast.
  - **Control:** Include a known hSPR inhibitor (e.g., N-acetyl serotonin) for potency comparison.
  - **Measurement:** Monitor the enzyme-catalyzed reaction spectrophotometrically. Calculate the half-maximal inhibitory concentration ( $IC_{50}$ ) from the dose-response data. The study found Tranilast to be nearly twice as potent as the control inhibitor [7].
- **Cell-Based Intracellular Activity Validation [7]:**
  - **Cell Treatment:** Apply Tranilast to live cells in culture.
  - **BH4 Quantification:** Lyse the treated cells and analyze the lysates using triple quadrupole mass spectrometry to precisely measure the intracellular concentration of BH4. Results showed a proportional decrease in BH4 with Tranilast treatment [7].

## Research Applications & Adverse Effects

The broad mechanism of action of Tranilast has led to research in many areas beyond its original approval for allergic conditions. However, systemic use is associated with specific adverse effects.

- **Potential Research & Therapeutic Applications:**
  - **Anti-fibrotic:** Reduces collagen synthesis and TGF- $\beta$ 1-induced fibrosis in models of kidney, heart, and lung disease [5] [8].
  - **Oncology:** Inhibits proliferation, migration, and induces apoptosis in various cancer cell lines (e.g., breast, prostate, glioma); also shows potential to enhance efficacy of chemotherapeutic drugs [5] [9].
  - **Immunology & Inflammation:** Inhibits the NALP3 inflammasome and blocks S100A12 protein interaction with the RAGE receptor, a key pathway in inflammatory diseases [2] [8] [10].

- **Neuropathic Pain:** The inhibition of SPR and subsequent reduction in BH4 presents a novel potential mechanism for chronic pain management [7].
- **Documented Adverse Effects (Systemic Administration):**
  - **Hepatotoxicity:** Elevated liver transaminases (3x upper limit in 11% of patients in one trial) [2] [3].
  - **Hematological Effects:** Leukopenia, thrombocytopenia, and anemia [2] [3].
  - **Other Effects:** Kidney failure, rash, and urinary problems have been reported [2] [3].

## How to Proceed with Your Research

Given the identified data gaps, here are suggestions for your continued research on Tranilast pharmacokinetics:

- **Consult Regulatory Submissions:** The most detailed pharmacokinetic and metabolic data is likely found in the approval dossiers submitted to regulatory agencies in Japan (PMDA) and South Korea (MFDS). These documents are not typically in the public domain but can sometimes be accessed through formal information requests or proprietary commercial databases.
- **Search Patent Literature:** Pharmaceutical companies often disclose detailed preclinical and clinical data, including ADME studies, within patent applications. Searching platforms like Google Patents, USPTO, or WIPO for "**Tranilast sodium**" and related formulations could yield valuable technical information.
- **Explore Specialized Research Databases:** Consider using deep chemical and pharmacological data platforms that may contain unpublished or hard-to-find preclinical study results.

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## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Tranilast [go.drugbank.com]
2. - Wikipedia Tranilast [en.wikipedia.org]
3. « New TRANILAST Approvals Drug [newdrugapprovals.org]

4. | Angiotensin Receptor | CAS 53902-12-8 | Buy tranilast from... tranilast [invivochem.com]
5. : a review of its therapeutic applications Tranilast [pubmed.ncbi.nlm.nih.gov]
6. tocris.com/products/ tranilast \_1098 [tocris.com]
7. Repurposing of Tranilast for Potential Neuropathic Pain Treatment by... [pmc.ncbi.nlm.nih.gov]
8. sciencedirect.com/topics/medicine-and-dentistry/ tranilast [sciencedirect.com]
9. Therapeutic Potential of Tranilast , an Anti-allergy Drug, in Proliferative... [ar.iiarjournals.org]
10. Blocking the Interactions between Calcium-Bound... | PLOS One [journals.plos.org]

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